N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-((4-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a structurally complex molecule featuring two key pharmacophores: a 1-methylbenzo[d]imidazole moiety linked to a cyclohexylmethyl group and an acetamide bridge connected to a 4-oxoquinazolin-3(4H)-yl unit. The compound’s synthesis likely involves multi-step coupling reactions, as inferred from analogous pathways in the evidence .
Properties
IUPAC Name |
N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-29-22-9-5-4-8-21(22)28-24(29)18-12-10-17(11-13-18)14-26-23(31)15-30-16-27-20-7-3-2-6-19(20)25(30)32/h2-9,16-18H,10-15H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEZGYNLQDCJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)CN4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 399.5 g/mol. Its structure features a benzimidazole moiety linked to a cyclohexyl group and a quinazoline derivative, which are known for their diverse biological activities.
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Histone Deacetylase (HDAC) Inhibition : Compounds with similar structures have shown potent HDAC inhibitory activity, which plays a crucial role in cancer therapy by altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: HDAC Inhibition in Cancer Therapy
In a study evaluating the effects of various quinazoline derivatives, compounds structurally related to this compound exhibited significant HDAC inhibition. The most potent derivatives showed IC50 values significantly lower than the standard HDAC inhibitor SAHA, indicating their potential as therapeutic agents in cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzimidazole derivatives, revealing that certain compounds demonstrated effective inhibition against resistant bacterial strains such as carbapenem-resistant E. coli and Pseudomonas aeruginosa. The results indicated that modifications to the benzimidazole structure could enhance antibacterial activity, suggesting avenues for further development in antibiotic therapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table highlights structural and functional distinctions between the target compound and its closest analogs:
Key Observations:
- Substituent Impact: The target compound’s cyclohexylmethyl group enhances lipophilicity compared to the phenoxymethyl-triazole linker in 9c or the dichlorophenylmethyl group in compound 1 . This may influence blood-brain barrier penetration, relevant for CNS-targeted applications.
- Core Heterocycles: While the target combines benzoimidazole and 4-oxoquinazoline, analogs like 4a and 1 prioritize quinazoline derivatives with thiazolidinone or dichlorophenyl groups, respectively. These modifications correlate with anticonvulsant (compound 1) or metabolic stability (compound 4a).
- Synthetic Complexity : The target’s synthesis likely mirrors methods in , involving cyclohexyl group coupling and acetamide formation , whereas 9c requires click chemistry for triazole-thiazole assembly.
Pharmacological and Physicochemical Properties
Bioactivity Trends:
- Enzyme Binding : The triazole-thiazole hybrid 9c exhibits strong α-glucosidase inhibition, while the target’s benzoimidazole-cyclohexylmethyl group could favor kinase or protease inhibition.
Physicochemical Metrics (Hypothetical):
| Property | Target Compound | Compound 1 | Compound 9c |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | ~400 | ~600 |
| logP | ~3.5 (high) | ~2.8 | ~4.2 (very high) |
| Hydrogen Bond Acceptors | 6 | 5 | 10 |
- The target’s moderate logP (estimated) balances solubility and membrane permeability, whereas 9c’s high logP may limit aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
